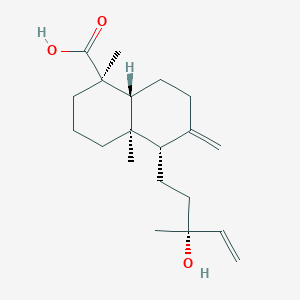

13-Hydroxylabda-8(17),14-dien-18-oic acid

説明

Structure

3D Structure

特性

IUPAC Name |

(1R,4aR,5S,8aR)-5-[(3R)-3-hydroxy-3-methylpent-4-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-6-18(3,23)13-10-15-14(2)8-9-16-19(15,4)11-7-12-20(16,5)17(21)22/h6,15-16,23H,1-2,7-13H2,3-5H3,(H,21,22)/t15-,16+,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMODNMXJBXUOQF-KRFUXDQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC(=C)C2CCC(C)(C=C)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@@]([C@@H]1CCC(=C)[C@@H]2CC[C@](C)(C=C)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Distribution of 13 Hydroxylabda 8 17 ,14 Dien 18 Oic Acid

The known presence of 13-Hydroxylabda-8(17),14-dien-18-oic acid is currently confined to its formation as a product of microbial transformation. It has not been widely identified as a constitutive metabolite in plants or other organisms, making its appearance in microbial cultures a key area of study.

Isolation from Natural Biological Systems

The identification of this compound has been documented in controlled laboratory settings where specific microorganisms are utilized to biotransform other labdane (B1241275) diterpenoids.

The generation of this compound is a notable outcome of the biotransformation of precursor labdane diterpenes by certain bacteria. This process highlights the metabolic capabilities of these microorganisms to modify complex organic molecules.

Rhodococcus erythropolis JTS-131: Research has shown that the bacterium Rhodococcus erythropolis JTS-131, known for its ability to transform sclareol (B1681606) and cis-abienol (B1683541), also acts on the labdane diterpene manool (B191784). nih.gov In standard cultures, this bacterium converts manool into manoyl oxide. nih.gov However, when metabolic inhibitors are introduced into the culture medium, the metabolic pathway is altered. Under these inhibited conditions, the transformation of manool by R. erythropolis JTS-131 leads to the accumulation of 13β-hydroxylabda-8(17),14-dien-18-oic acid and its corresponding methyl ester. nih.gov This finding demonstrates that the bacterium possesses the enzymatic machinery to oxidize the C-18 methyl group of the labdane skeleton to a carboxylic acid, a transformation that is revealed upon the inhibition of other metabolic routes. nih.gov

Soil Bacterium JTS-162: The soil bacterium Nocardia restricta JTS-162 has also been identified as a potent transformer of labdane diterpenoids. nih.gov This bacterium is capable of metabolizing both cis-abienol and sclareol. nih.gov A key initial step in the transformation of these substrates by JTS-162 is a dehydration reaction at positions C-8 and C-17, which results in the formation of (12Z)-labda-8(17),12,14-triene and manool, respectively. nih.gov Following this dehydration, the bacterium proceeds to oxidize the C-18 methyl group of these intermediates. nih.gov This metabolic sequence strongly implies that, similar to R. erythropolis JTS-131, N. restricta JTS-162 can produce this compound from the manool intermediate generated from sclareol.

Below is an interactive data table summarizing the microbial transformation findings:

| Microorganism | Precursor Compound | Key Transformation Steps | Resulting Compound |

| Rhodococcus erythropolis JTS-131 | Manool | Oxidation of the C-18 methyl group to a carboxylic acid (observed in the presence of metabolic inhibitors). nih.gov | This compound |

| Nocardia restricta JTS-162 | Sclareol | Dehydration of sclareol to manool, followed by the oxidation of the C-18 methyl group. nih.gov | Implied formation of this compound |

Presence as a Metabolic Product

The documented appearances of this compound position it as a product of microbial metabolism, specifically the biotransformation of other labdane diterpenoids. It is not typically found as an endogenous metabolite in the microorganisms themselves but rather as a result of their enzymatic action on externally provided substrates. This role as a metabolic product of xenobiotic transformation is a key characteristic of this compound's known biochemistry.

Contextualization within Labdane Diterpenoid-Producing Organisms

While this compound itself is primarily linked to microbial transformation, its core structure is deeply rooted in the chemistry of a wide array of organisms, particularly higher plants. researchgate.netmdpi.com Understanding the distribution of related labdane structures provides a crucial context for this specific compound.

Occurrence of Related Labdane Structures in Plant Genera

Labdane-type diterpenoids are abundant secondary metabolites in many plant families. researchgate.netmdpi.com They are synthesized from geranylgeranyl pyrophosphate (GGPP) and are characterized by a bicyclic decalin core. nih.gov These compounds serve various ecological functions for the plants, including defense against herbivores and pathogens. mdpi.comwikipedia.org

Numerous plant genera are rich sources of labdane diterpenoids with structural similarities to this compound, often featuring variations in oxidation patterns, stereochemistry, and side-chain modifications.

The following interactive data table provides examples of related labdane structures and their occurrence in different plant genera:

| Plant Family | Plant Genus | Example of Related Labdane Diterpenoids |

| Pinaceae | Pinus | From the cones of Pinus densiflora, labdane-type diterpenes such as 15-nor-14-oxolabda-8(17),12E-diene-18-oic acid have been isolated. nih.gov The oleoresin of many pine species contains a complex mixture of diterpene resin acids, including those of the pimarane (B1242903) and abietane (B96969) types, which are structurally related to the labdane skeleton. nih.gov |

| Lamiaceae | Salvia | The genus Salvia is a prolific producer of labdane-related diterpenoids. For instance, Salvia miltiorrhiza is known for its production of tanshinones, which are phenolic abietanes derived from a labdane precursor. nih.gov Salvia sclarea is a well-known source of sclareol, a labdane diol. mdpi.com |

| Asteraceae | Aster | The aerial parts of Aster oharai have yielded several new labdane diterpenes, including glycosylated derivatives such as 7α-hydroperoxylabda-8(17),14-dien-13(R)-ol-4-O-acetyl-α-L-6-deoxyidopyranoside. nih.gov |

| Cistaceae | Cistus | The resin "labdanum" from Cistus species is a classical source of labdane diterpenoids, from which the class of compounds originally derived its name. wikipedia.org |

Dysoxylum species

The genus Dysoxylum is known to produce a variety of terpenoids. Phytochemical investigations of Dysoxylum densiflorum, a species found in Southeast Asia, have led to the isolation of numerous labdane-type diterpenoids. While this compound itself has not been explicitly identified in the available literature for this genus, several closely related compounds have been extracted from the barks of D. densiflorum. These findings suggest that the biosynthetic pathways for creating the labdane skeleton are active within this genus, making it a potential, though unconfirmed, source of the target compound.

Table 1: Labdane-type Diterpenoids Isolated from Dysoxylum densiflorum

| Compound Name | Molecular Formula | Source Part |

|---|---|---|

| 12-oxo-15-hydroxylabda-8(17),13E-dien-19-oic acid | C20H30O4 | Bark |

| 14(R),15-dihydroxy-8(17),12(E)-labdadien-19-oic-acid | C20H32O4 | Bark |

| 15-nor-14-oxolabda-8(17),12E-dien-19-oic acid | C19H28O3 | Bark |

Chamaecyparis species

The genus Chamaecyparis, commonly known as cypress, is recognized for its production of various diterpenoids. However, based on the reviewed scientific literature, there is limited specific evidence for the presence of this compound or other labdane-type diterpenes in this genus. Research on Chamaecyparis species has primarily focused on other classes of terpenoids. Further phytochemical studies are required to definitively determine the occurrence of labdane diterpenes in this genus.

Haplopappus species

The genus Haplopappus is a source of various diterpenoids, including those with a labdane skeleton. A study of the aerial parts of Haplopappus illinitus resulted in the isolation of five labdane diterpenoids. uchile.cl While the specific compound this compound was not identified, the presence of other labdane dicarboxylic acids indicates that the necessary biosynthetic machinery for producing such compounds exists within this genus. uchile.cltandfonline.comtandfonline.com Another study on the resinous exudate of Haplopappus velutinus also identified labdane diterpenoids. researchgate.netresearchgate.net

Table 2: Labdane Diterpenoids Identified in Haplopappus illinitus

| Compound Type | Notes | Source Part |

|---|---|---|

| Labdane dicarboxylic acids | Four compounds, previously reported as dimethyl ester derivatives. | Aerial Parts |

Antrodia species

The fungal genus Antrodia is well-known for producing a diverse array of terpenoids, particularly triterpenoids of the lanostane (B1242432) type. Extensive phytochemical investigations of species such as Antrodia camphorata have not reported the presence of labdane-type diterpenes like this compound. The focus of secondary metabolite discovery in this genus has been on other classes of compounds. Therefore, based on current literature, Antrodia species are not considered a known source of this specific labdane diterpene.

Croton species

The genus Croton is a rich and diverse source of labdane-type diterpenoids. Numerous studies on various Croton species have led to the isolation and characterization of a wide range of these compounds. For instance, research on the stem bark of Croton oblongifolius yielded three labdane diterpenoids. nih.gov Similarly, studies on Croton decalvatus nih.gov and Croton laevigatus tandfonline.comrsc.org have resulted in the identification of new labdane derivatives. This extensive body of research establishes the genus Croton as a significant source of labdane-type diterpenes.

Table 3: Examples of Labdane-type Diterpenoids from Various Croton Species

| Species | Compound Name | Source Part |

|---|---|---|

| Croton oblongifolius | 2-acetoxy-3-hydroxy-labda-8(17),12(E)-14-triene | Stem Bark |

| Croton oblongifolius | 3-acetoxy-2-hydroxy-labda-8(17),12(E)-14-triene | Stem Bark |

| Croton oblongifolius | 2,3-dihydroxy-labda-8(17),12(E),14-triene | Stem Bark |

| Croton decalvatus | Crotondecalvatin A & B | Leaves and Twigs |

| Croton laevigatus | Multiple novel ent-labdane-type diterpenoids | Twigs and Leaves |

Austrocedrus species

The South American gymnosperm Austrocedrus chilensis has been found to be a source of various diterpenes, including those with a labdane skeleton. A detailed investigation of the resin of A. chilensis led to the isolation of seventeen different diterpenes. nih.govnih.govscilit.com Among these was 12-oxo-labda-8(17),13E-dien-19-oic acid, a compound structurally similar to this compound. nih.gov This finding highlights the presence of the labdane framework within the genus and suggests it as a potential source for related compounds.

Table 4: Labdane-related Diterpene from Austrocedrus chilensis

| Compound Name | Molecular Formula | Source Part | Notes |

|---|

Chloranthus species

The genus Chloranthus is a known producer of a variety of terpenoids, including labdane-type diterpenes. Phytochemical studies on Chloranthus serratus have resulted in the isolation of several new labdane diterpenes, named serralabdanes. nih.govresearchgate.netproquest.com Furthermore, a phytochemical investigation of Chloranthus elatior identified this compound among other known compounds. researchgate.netresearchgate.net Research on Chloranthus henryi has also yielded new labdane diterpenes, referred to as henrilabdanes. nih.gov

Table 5: Labdane Diterpenes Identified in Chloranthus Species

| Species | Compound Name/Type | Source Part |

|---|---|---|

| Chloranthus serratus | Serralabdanes A-E | Whole Plant |

| Chloranthus elatior | This compound | Whole Plant |

Espeletiopsis species

The genus Espeletiopsis, belonging to the Asteraceae family, is predominantly found in the high-altitude páramo ecosystems of the Andes. Phytochemical investigations of this genus have led to the isolation of various terpenoid compounds. While studies have identified the presence of diterpenes, such as those with a kaurane (B74193) skeleton in the closely related genus Espeletia, specific reports on the isolation of labdane-type diterpenes are less common. redalyc.orgresearchgate.net

Research on the chemical constituents of Espeletiopsis has often centered on other classes of compounds. For instance, studies have reported the presence of tricyclic sesquiterpenes and other diterpenes within the genus. pensoft.net A comprehensive analysis of Espeletia nana detailed the presence of several ent-kaurene (B36324) derivatives. redalyc.orgresearchgate.net However, the reviewed literature does not specifically mention the isolation of this compound or other labdane diterpenoids from Espeletiopsis species. Further phytochemical explorations are required to ascertain the presence of this specific compound within this genus.

Erythroxylum species

The genus Erythroxylum is a member of the Erythroxylaceae family and is well-known for producing a wide array of secondary metabolites, most notably tropane (B1204802) alkaloids like cocaine. nih.govnih.govwikipedia.org However, extensive phytochemical research has revealed that this genus is also a rich source of various diterpenoids. nih.govnih.govresearchgate.net

A comprehensive review of the chemical constituents of Erythroxylum has documented the presence of bicyclic, tricyclic, and tetracyclic diterpenes. nih.gov Within the bicyclic diterpenes, six ent-labdane derivatives have been successfully isolated and characterized from nine different species of this genus. nih.gov While the specific compound this compound has not been explicitly identified in the reviewed literature, the established presence of the ent-labdane skeleton confirms that this class of diterpenoids is a component of the chemical profile of Erythroxylum. Further detailed analysis of the diterpenoid fractions from various Erythroxylum species may lead to the identification of this specific acid.

| Diterpene Skeletons in Erythroxylum |

| Bicyclic (e.g., ent-labdane) |

| Tricyclic (e.g., abietane, pimarane) |

| Tetracyclic (e.g., beyerene) |

Amomum species

The genus Amomum, belonging to the Zingiberaceae family, is a source of various bioactive compounds. oup.comresearchgate.net Phytochemical studies on different species of Amomum, such as Amomum villosum and Amomum maximum, have consistently reported the isolation of a diverse array of labdane-type diterpenoids. oup.comresearchgate.net

For instance, research on the fruits of Amomum villosum led to the isolation of three new labdane-type diterpenoids, named calcaratarin E, villosumtriol, and 12-epi-villosumtriol, alongside seven other known diterpenoids. oup.com Similarly, studies on the rhizomes of Amomum maximum have yielded several labdane diterpenes, including amoxanthin A, ottensinin, and coronarin D. researchgate.net Although these studies have not explicitly reported the isolation of this compound, the prevalence and structural diversity of labdane diterpenes within the Amomum genus suggest that it is a promising source for such compounds. The recurring presence of the labdane framework indicates a biosynthetic pathway capable of producing a variety of related structures.

| Labdane Diterpenes from Amomum Species | Species |

| Calcaratarin E | Amomum villosum oup.com |

| Villosumtriol | Amomum villosum oup.com |

| 12-epi-villosumtriol | Amomum villosum oup.com |

| Amoxanthin A | Amomum maximum researchgate.net |

| Ottensinin | Amomum maximum researchgate.net |

| Coronarin D | Amomum maximum researchgate.net |

Xylopia species

The genus Xylopia, a member of the Annonaceae family, is recognized for its production of a wide range of terpenoids, including diterpenes. nih.govresearchgate.netbiotech-asia.org Phytochemical investigations of various Xylopia species have led to the characterization of numerous diterpenoids with different skeletal types, such as kaurane, atisane, and labdane. nih.govresearchgate.netbiotech-asia.org

While the specific compound this compound has not been definitively identified, compounds with very similar structures have been isolated. For example, a study on Xylopia langsdorffiana reported the isolation of labdorffianic acid B, which is 8,20-epoxy-13-hydroxy-ent-labd-14-en-18-oic acid. biotech-asia.org This compound shares the key structural features of a hydroxyl group at the C-13 position and a carboxylic acid at the C-18 position within a labdane framework. The phytochemical investigation of the leaves of Xylopia laevigata also resulted in the isolation of labdane diterpenoids. nih.gov The presence of these structurally related compounds strongly suggests that the enzymatic machinery for the synthesis of this compound or its isomers exists within the Xylopia genus.

| Diterpenoids from Xylopia Species | Species |

| Labdorffianic acid B | Xylopia langsdorffiana biotech-asia.org |

| Abieta-7,13-dien-3-one | Xylopia laevigata nih.gov |

| 4-epi-cupressic acid | Xylopia laevigata nih.gov |

| Powerol | Xylopia laevigata nih.gov |

| Xylopinic acid | Xylopia benthamii researchgate.net |

| ent-15-oxo-kaur-16-en-19-oic acid | Xylopia benthamii researchgate.net |

Biosynthetic Pathways and Biotransformation of 13 Hydroxylabda 8 17 ,14 Dien 18 Oic Acid

Proposed Biosynthetic Routes to Labdane (B1241275) Diterpenoids

The biosynthesis of labdane-related diterpenoids (LRDs) is a multi-step process that begins with simple precursors and proceeds through a series of enzymatic reactions to form a diverse array of complex molecules. cjnmcpu.comcjnmcpu.com

The biosynthesis of LRDs originates from two fundamental five-carbon precursors: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). cjnmcpu.comcjnmcpu.com These precursors are synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol or the 2-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. cjnmcpu.comcjnmcpu.com The general biosynthetic pathway for LRDs can be broken down into three main stages. cjnmcpu.comcjnmcpu.com

The first stage involves the formation of the universal C20 diterpenoid precursor, (E,E,E)-geranylgeranyl pyrophosphate (GGPP). cjnmcpu.comnih.gov This is achieved by the sequential addition of three IPP molecules to one DMAPP molecule. cjnmcpu.comcjnmcpu.com This process is catalyzed by enzymes such as geranyl pyrophosphate synthase, farnesyl pyrophosphate synthase, and GGPP synthase. cjnmcpu.comcjnmcpu.com

The second stage is the cyclization of the linear GGPP molecule to form the characteristic bicyclic labdane skeleton. cjnmcpu.comresearchgate.net This crucial step is catalyzed by a class of enzymes known as diterpene synthases (diTPSs), specifically class II diTPSs. nih.govresearchgate.net The reaction is initiated by the protonation of a carbon-carbon double bond in GGPP, leading to the formation of a bicyclic diphosphate (B83284) intermediate, typically a labdadienyl/copalyl diphosphate (CPP). nih.govnih.gov

The final stage involves further modifications of the labdane skeleton by class I diTPSs and other enzymes, such as cytochrome P450 monooxygenases (CYPs). cjnmcpu.comnih.gov These enzymes catalyze a variety of reactions, including rearrangements, oxidations, and other functionalizations, which give rise to the vast diversity of LRDs found in nature. cjnmcpu.comnih.gov

The primary precursor for the de novo biosynthesis of all labdane diterpenoids is (E,E,E)-geranylgeranyl pyrophosphate (GGPP) . cjnmcpu.comnih.gov The cyclization of GGPP by class II diTPSs yields various stereoisomers of labdadienyl/copalyl diphosphate (CPP) , which serve as key bicyclic intermediates. nih.gov The three most common stereoisomers of CPP that are precursors to the vast majority of labdane-related natural products are ent-CPP, syn-CPP, and normal CPP. nih.gov These intermediates are then further transformed into the final diterpenoid structures.

Microbial Biotransformation Studies

Microorganisms, particularly bacteria of the genus Rhodococcus and other soil bacteria, have demonstrated the ability to metabolize and transform labdane diterpenoids, leading to the production of novel or modified compounds. tandfonline.comjmb.or.krnih.govunipa.it

The bacterium Rhodococcus erythropolis JTS-131 is capable of transforming manool (B191784), a labdane-type diterpene. tandfonline.comscispace.com In standard culture conditions, this bacterium converts manool primarily into manoyl oxide. tandfonline.comscispace.com However, when metabolic inhibitors are introduced into the culture, the biotransformation pathway is altered, leading to the accumulation of other products. tandfonline.comscispace.com Specifically, in the presence of these inhibitors, 13β-hydroxylabda-8(17),14-dien-18-oic acid and its methyl ester were found to accumulate. tandfonline.comscispace.com

Rhodococcus erythropolis JTS-131 also demonstrates the ability to biotransform (12Z)-labda-8(17),12,14-triene. tandfonline.comscispace.com The primary product of this transformation is (12Z)-labda-8(17),12,14-trien-18-al. tandfonline.comscispace.com Similar to the transformation of manool, the addition of metabolic inhibitors to the culture medium results in the accumulation of different compounds. tandfonline.comscispace.com Under these conditions, (12Z)-labda-8(17),12,14-trien-18-ol and 4,18,19-trinor-3,4-seco-5-oxo-(12Z)-labda-8(17),12,14-trien-3-oic acid are the major accumulated products. tandfonline.comscispace.com

The soil bacterium JTS-162 has been studied for its ability to transform sclareol (B1681606), another labdane diterpenoid. tandfonline.comtandfonline.comoup.comfao.org In a standard fermentation, this bacterium produces manool, manoyl oxide, and 14,15-dinorlabd-8(17)-en-13-one from sclareol. tandfonline.comtandfonline.comoup.com The addition of metabolic inhibitors, such as α,α′-dipyridyl, significantly alters the metabolic pathway. tandfonline.comtandfonline.comoup.com In the presence of these inhibitors, the bacterium accumulates labda-8(17),14-dien-13β,18-diol, 13β-hydroxylabda-8(17),14-dien-18-al, and notably, 13β-hydroxylabda-8(17),14-dien-18-oic acid . tandfonline.comtandfonline.comoup.com This suggests a stepwise oxidation of the C-18 methyl group of a labdane precursor.

Metabolic Inhibitor Studies in Biotransformation

Metabolic inhibitor studies are a cornerstone in the functional elucidation of biosynthetic pathways, providing critical insights into the classes of enzymes involved in the biotransformation of natural products like labdane diterpenoids. While specific inhibitor studies focusing exclusively on 13-Hydroxylabda-8(17),14-dien-18-oic acid are not extensively documented, the principles are derived from broader research on terpenoid and steroid metabolism. These studies typically involve co-incubating the substrate with a microorganism or an isolated enzyme system in the presence of a known inhibitor and observing the resulting changes in metabolite production.

The primary enzymes responsible for the hydroxylation and oxidation of diterpenoid skeletons are cytochrome P450 (CYP) monooxygenases. royalsocietypublishing.orgnih.govnih.govcjnmcpu.com Consequently, inhibitors of this enzyme superfamily are the most relevant tools for investigating labdane biotransformation. Inhibition of CYP enzymes can prevent the formation of oxidized metabolites, leading to the accumulation of the parent substrate and providing strong evidence for CYP involvement. nih.govnih.gov

Enzyme inhibition can be reversible or irreversible. biomolther.org Reversible inhibitors compete with the substrate for the enzyme's active site, while irreversible inhibitors often form a covalent bond with the enzyme, permanently deactivating it. nih.govbiomolther.org In the context of fungal biotransformation of diterpenoids, azole compounds (e.g., ketoconazole) are well-known and potent inhibitors of CYP51 (sterol 14α-demethylase), a P450 enzyme crucial for ergosterol (B1671047) biosynthesis. nih.gov Their use can help determine if P450s involved in secondary metabolism share characteristics with those from primary metabolism. Other general P450 inhibitors, such as carbon monoxide and metyrapone, are also employed to confirm the role of this enzyme class.

The table below outlines common metabolic inhibitors and their typical targets, which are instrumental in dissecting the biotransformation pathways of compounds like this compound.

| Inhibitor | Target Enzyme Class | Mechanism of Action |

| Azoles (e.g., Ketoconazole) | Cytochrome P450 (specifically CYP51) | Binds to the heme iron of the P450, preventing oxygen activation. nih.gov |

| Metyrapone | Cytochrome P450 | A competitive inhibitor for several CYP families. |

| Carbon Monoxide (CO) | Heme-containing proteins (incl. P450s) | Binds with high affinity to the reduced heme iron, blocking O₂ binding. |

| Proadifen (SKF-525A) | Cytochrome P450 | A classic inhibitor that acts on a broad range of CYP enzymes. |

By using such inhibitors, researchers can confirm that the hydroxylation and oxidation steps in the metabolism of labdane diterpenes are P450-dependent reactions.

Elucidation of Biotransformation Pathways

The biotransformation of labdane diterpenoids by microorganisms, particularly filamentous fungi, is a powerful method for generating structural diversity and producing novel derivatives. royalsocietypublishing.orgresearchgate.net These processes typically involve chemo-, regio-, and stereoselective reactions at positions that are often difficult to modify through conventional chemical synthesis. royalsocietypublishing.org The resulting metabolites help to elucidate the natural transformation pathways of these compounds.

Studies on various labdane substrates reveal common transformation patterns, primarily involving oxidation reactions such as hydroxylation, epoxidation, and the formation of ketones or carboxylic acids. royalsocietypublishing.orgnih.govindexcopernicus.com Fungi like Aspergillus, Fusarium, Debaryomyces, and Myrothecium have been successfully used to transform labdane acids. royalsocietypublishing.orgnih.govnih.gov For instance, the microbial transformation of 13-epi-cupressic acid by Cunninghamilla echinulata and Aspergillus restrictus yielded hydroxylated derivatives, including 13,14,15-trihydroxy-8(17)-labden-19-oic acid and 7α,13-dihydroxy-8(17),14-labdadien-19-oic acid, respectively. indexcopernicus.com Similarly, the biotransformation of a labdane acid by Fusarium oxysporum and Myrothecium verrucaria produced 7α-hydroxy and 3β-hydroxy metabolites. royalsocietypublishing.orgnih.gov

These findings suggest that a compound like this compound, when subjected to microbial transformation, would likely undergo further oxidation. Plausible pathways include:

Hydroxylation: Introduction of additional hydroxyl groups on the decalin ring system (e.g., at C-3, C-7) or on the side chain.

Oxidation: The existing C-13 hydroxyl group or newly introduced hydroxyls could be oxidized to form ketones.

Epoxidation: The double bond at C-14 could be a target for epoxidation.

The following table summarizes the observed biotransformation of various labdane substrates by different fungal species, providing a model for the potential pathways involving this compound.

| Substrate | Microorganism | Major Metabolite(s) | Reaction Type | Reference |

| Labdane acid from Hymenaea stigonocarpa | Fusarium oxysporum | 7α-hydroxy derivative | Hydroxylation | royalsocietypublishing.orgnih.gov |

| Labdane acid from Hymenaea stigonocarpa | Myrothecium verrucaria | 7α-hydroxy and 3β-hydroxy derivatives | Hydroxylation | royalsocietypublishing.orgnih.gov |

| 13R,14R,15-trihydroxylabd-8(17)-ene | Debaryomyces hansenii | 7α,13R,14R,15-tetrahydroxy-labd-8(17)-ene | Hydroxylation | nih.gov |

| 13R,14R,15-trihydroxylabd-8(17)-ene | Aspergillus niger | 7α,13R,14R,15-tetrahydroxy-labd-8(17)-ene | Hydroxylation | nih.gov |

| 13-epi-cupressic acid | Aspergillus restrictus | 7α,13-dihydroxy-8(17),14-labdadien-19-oic acid | Hydroxylation | indexcopernicus.com |

These pathways are often elucidated through the isolation and structural characterization of metabolites using spectroscopic techniques like NMR and mass spectrometry. indexcopernicus.com

Enzymatic Systems Involved in Hydroxylation and Oxidation

The enzymatic machinery responsible for the hydroxylation and oxidation of labdane diterpenoids overwhelmingly belongs to the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.govcjnmcpu.com These are heme-containing monooxygenases that catalyze the transfer of a single oxygen atom from molecular oxygen (O₂) to a substrate, a reaction critical for both primary and secondary metabolism in fungi. nih.govrsc.org

In the biosynthesis and biotransformation of diterpenoids, CYPs are responsible for the extensive oxidative decoration of the initial hydrocarbon skeleton formed by terpene synthases. cjnmcpu.comresearchgate.net This functionalization, primarily through hydroxylation, is key to the vast structural diversity and biological activities of labdane-related compounds. nih.govresearchgate.net Fungal CYPs are particularly diverse and play essential roles in producing a wide array of secondary metabolites. nih.govrsc.org

Recent advances in genomics and heterologous expression have allowed for the identification of specific P450s involved in labdane metabolism. For example, in a study involving the heterologous expression of a silent biosynthetic gene cluster from the fungus Talaromyces sp., specific cytochrome P450 enzymes (LabdC, LabdE, and LabdF) were identified as being responsible for a variety of oxidative reactions, including oxidation, decarboxylation, and methylation of the labdane scaffold. nih.gov Such studies confirm that a cascade of P450-catalyzed reactions generates the final decorated labdane structures. nih.govnih.gov

The catalytic cycle of P450s is a complex process involving the heme cofactor, but its fundamental role in hydroxylation makes it the primary enzymatic system for modifying compounds like this compound. The conversion of labdane substrates into hydroxylated and oxo-derivatives by fungi like Fusarium oxysporum is explicitly suggested to be mediated by cytochrome P450 monooxygenases. royalsocietypublishing.orgresearchgate.net This enzymatic capability allows fungi to perform highly specific and selective oxidations on chemically unactivated carbon atoms within the diterpenoid structure. royalsocietypublishing.org

Chemical Synthesis and Derivatization of 13 Hydroxylabda 8 17 ,14 Dien 18 Oic Acid and Its Analogues

Total Synthesis Approaches to Labdane (B1241275) Diterpenoids

The total synthesis of labdane diterpenoids presents a formidable challenge due to the presence of a bicyclic decalin core, multiple stereocenters, and various functional groups. Over the years, chemists have devised several elegant strategies to construct this complex scaffold.

A common approach involves the initial construction of the decalin ring system, followed by the introduction of the side chain at the C-9 position. Cationic polyene cyclization, a biomimetic strategy, has been effectively employed to assemble the "AB" ring system of labdane diterpenes. For instance, the total synthesis of galanal A and B was achieved using a Lewis acid-assisted chiral Brønsted acid to mediate a cationic polyene cyclization, starting from the naturally abundant geraniol. escholarship.orgresearchgate.net Another key strategy is the use of intramolecular Diels-Alder reactions to form the bicyclic core.

The construction of all-carbon quaternary centers, such as the one at the C-4 position in many labdanes, is another critical step. This has been addressed through various methods, including titanocene-mediated radical cyclization and iridium-catalyzed carbonyl reductive coupling. escholarship.orgresearchgate.netresearchgate.net For example, the enantioselective total synthesis of andrographolide (B1667393) utilized an iridium-catalyzed carbonyl reductive coupling to establish the C4 stereocenter. researchgate.net

Once the decalin core is established, the side chain is typically appended. This can be achieved through various carbon-carbon bond-forming reactions, such as Wittig reactions or the opening of epoxides with appropriate nucleophiles. nih.govunipi.it The stereochemistry of the newly formed centers is a crucial aspect that needs to be carefully controlled during these synthetic steps.

Semi-synthetic Modifications and Derivative Generation

Given the complexity of total synthesis, semi-synthesis starting from readily available natural labdane diterpenoids is an attractive and widely used alternative for accessing 13-Hydroxylabda-8(17),14-dien-18-oic acid and its analogues.

A prominent starting material for the semi-synthesis of labdane diterpenoids is sclareol (B1681606), a diterpene-diol found in abundance in clary sage (Salvia sclarea). mcmaster.caebi.ac.uk Its pre-existing labdane skeleton makes it an ideal precursor. The synthesis of various labdane derivatives often involves the modification of the functional groups present in sclareol. For example, the synthesis of dimeric labdane diterpenes has been accomplished starting from imbricatolic acid, another naturally occurring labdane. nih.gov

The general strategy involves the selective transformation of the hydroxyl groups and the side chain of the precursor molecule. For instance, the synthesis of galanal A and B has been achieved from the commercially available (+)-sclareolide, a lactone derived from sclareol. unipi.it This approach significantly reduces the number of synthetic steps compared to a total synthesis.

The selective functionalization of specific positions within the labdane skeleton is crucial for generating desired analogues. The presence of multiple reactive sites necessitates the use of regioselective and stereoselective reactions.

For instance, the introduction of an oxime at the angular methyl group of (+)-sclareolide was achieved using the Barton nitrite (B80452) ester reaction, a classic example of a regioselective C-H functionalization. nih.gov The stereochemistry of the newly introduced functional groups is often directed by the existing stereocenters in the starting material.

Enzymatic transformations are also powerful tools for achieving high regioselectivity and stereoselectivity. Cytochrome P450 monooxygenases, for example, are known to catalyze the hydroxylation of specific carbon atoms in the labdane skeleton. escholarship.orgnih.gov This chemoenzymatic approach allows for the introduction of hydroxyl groups at positions that are difficult to access through traditional chemical methods.

Design and Synthesis of Structurally Modified Analogues

The systematic modification of the structure of this compound and related compounds allows for the exploration of structure-activity relationships.

The introduction of additional hydroxyl and carboxyl groups can significantly impact the biological activity of labdane diterpenoids. These functional groups can alter the polarity of the molecule and its ability to interact with biological targets.

Hydroxyl groups can be introduced through various oxidation methods. For example, the biotransformation of labdane diterpenes using microorganisms can lead to regioselective hydroxylation. researchgate.net Chemical methods, such as epoxidation followed by ring-opening, can also be employed to install hydroxyl groups. researchgate.net

The carboxylic acid moiety at C-18 is a common feature in many bioactive labdanes. This group can be introduced by the oxidation of a primary alcohol or an aldehyde at the corresponding position. The presence of a free carboxylic acid has been shown to be important for the antiproliferative activity of some labdane derivatives. nih.gov

The position and geometry of double bonds within the labdane skeleton are also critical for biological activity. The exocyclic double bond at C-8(17) and the terminal double bond in the side chain are common features that can be manipulated.

Isomerization of the double bond from the exocyclic position to an endocyclic position can be achieved under acidic conditions. The configuration of the double bond in the side chain can also be controlled during synthesis, for example, through the use of stereoselective Wittig-type reactions. The manipulation of these double bonds can lead to analogues with altered shapes and electronic properties, potentially resulting in different biological profiles.

Spectroscopic Characterization and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to establish the connectivity and spatial relationships of all atoms in 13-Hydroxylabda-8(17),14-dien-18-oic acid.

1D NMR Techniques (¹H NMR, ¹³C NMR, DEPT)

The ¹H NMR spectrum of this compound is expected to reveal signals corresponding to the various protons in the molecule. Key features would include signals for the exocyclic double bond protons at C-17, the vinyl protons of the side chain at C-14 and C-15, and the characteristic methyl singlets. The chemical shifts and coupling constants of these signals provide initial information about the local electronic environment and neighboring protons.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, this would include the characteristic signals for the carboxylic acid carbon (C-18), the olefinic carbons of the exocyclic double bond (C-8 and C-17) and the side chain (C-14 and C-15), as well as the carbon bearing the hydroxyl group (C-13).

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. This information is crucial for assembling the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: The following data is predicted based on the analysis of structurally similar labdane (B1241275) diterpenoids. Actual experimental values may vary.)

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| 1 | ~39.0 | ~1.50 | m |

| 2 | ~19.0 | ~1.60 | m |

| 3 | ~37.0 | ~1.45 | m |

| 4 | ~44.0 | - | - |

| 5 | ~56.0 | ~1.10 | d |

| 6 | ~24.0 | ~1.70 | m |

| 7 | ~38.0 | ~2.10 | m |

| 8 | ~148.0 | - | - |

| 9 | ~57.0 | ~1.55 | d |

| 10 | ~40.0 | - | - |

| 11 | ~22.0 | ~2.00 | m |

| 12 | ~40.0 | ~2.30 | m |

| 13 | ~74.0 | - | - |

| 14 | ~145.0 | ~5.90 | dd |

| 15 | ~112.0 | ~5.20, ~5.05 | d, d |

| 16 | ~23.0 | ~1.70 | s |

| 17 | ~106.0 | ~4.85, ~4.55 | s, s |

| 18 | ~184.0 | - | - |

| 19 | ~16.0 | ~1.25 | s |

| 20 | ~29.0 | ~0.60 | s |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY)

Two-dimensional NMR experiments are essential for establishing the final structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the spin systems within the molecule and confirming the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a definitive assignment of the proton attached to each carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment that shows correlations between protons and carbons that are two or three bonds away. It is instrumental in connecting the different spin systems and positioning the quaternary carbons and functional groups. For instance, correlations from the methyl protons (H₃-19 and H₃-20) to the surrounding carbons would confirm their placement.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. Correlations in a NOESY or ROESY spectrum indicate that protons are close to each other in space, which is crucial for determining the relative stereochemistry of the molecule, such as the trans-fusion of the decalin rings.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can offer structural clues.

High-Resolution Mass Spectrometry (HR-EI-MS)

High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) would be used to determine the precise molecular weight of this compound. This allows for the calculation of its elemental formula, which is expected to be C₂₀H₃₂O₃. The high accuracy of this technique helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (hydroxyl and carboxylic acid) |

| ~3080 | =C-H stretch (alkene) |

| ~2930, ~2850 | C-H stretch (alkane) |

| ~1690 | C=O stretch (carboxylic acid) |

| ~1640 | C=C stretch (alkene) |

| ~890 | =C-H bend (exocyclic methylene) |

The broad absorption around 3400 cm⁻¹ is indicative of the hydroxyl group and the O-H of the carboxylic acid. The sharp peak around 1690 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid. The absorptions at approximately 1640 cm⁻¹ and 890 cm⁻¹ confirm the presence of the C=C double bonds, with the latter being particularly characteristic of the exocyclic methylene group at C-8(17).

Optical Rotation and Chiral Analysis

The chirality of this compound, arising from its multiple stereocenters, necessitates the use of chiroptical techniques for its characterization. Optical rotation is a fundamental property of chiral molecules that measures the extent to which a compound rotates the plane of polarized light. This measurement is highly sensitive to the molecule's absolute configuration and conformation.

While specific optical rotation values for this compound are not widely reported in publicly available literature, the analysis of related labdane diterpenes provides a framework for understanding its likely chiroptical properties. For instance, the optical rotation of various C15-oxygenated labda-8(17),13-dienes has been studied to establish a correlation between the sign and magnitude of the rotation and the stereochemistry at key chiral centers. The sign of the optical rotation (dextrorotatory (+) or levorotatory (-)) is a critical piece of data in the initial stages of characterizing a new natural product.

The analysis would typically involve dissolving a purified sample of this compound in a suitable solvent, such as chloroform (B151607) or methanol, and measuring its specific rotation using a polarimeter at a specific wavelength of light, commonly the sodium D-line (589 nm).

Table 1: Representative Optical Rotation Data for Related Labdane Diterpenes

| Compound | Specific Rotation ([α]D) | Solvent |

| Isocoronarin-D | +39.5 | CHCl3 |

| (-)-(13E)-Labd-13-ene-8α,15-diol | -12.3 | CHCl3 |

This table presents data for related compounds to illustrate the range of optical rotation values observed in this class of diterpenes. Specific data for this compound is not currently available in published literature.

Further chiral analysis could involve techniques such as circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum provides detailed information about the stereochemical environment of chromophores within the molecule, such as the carboxylic acid and the double bonds in this compound.

Mechanistic Investigations of Biological Activities in Vitro and Preclinical Models

In Vitro Biological Activity Profiling of Labdane (B1241275) Diterpenoids

The biological evaluation of labdane diterpenoids has been extensively carried out using a variety of in vitro models to determine their potential as therapeutic agents. These studies are crucial for understanding the cellular and molecular mechanisms underlying their observed effects.

Research on labdane diterpenoids has demonstrated significant cytotoxic and cytostatic effects against various human cancer cell lines. researchgate.net For instance, andrographolide (B1667393), a well-known labdane diterpenoid, has been shown to induce apoptosis and cell cycle arrest in several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). nih.gov Similarly, sclareol (B1681606) has demonstrated the ability to induce apoptosis in human breast cancer and leukemic cells. nih.gov

Recent studies on newly discovered labdane-type diterpenoids, such as chlorolabdans A-C and epoxylabdans A and B from the marine-derived actinomycete Streptomyces griseorubens, have also shown cytotoxic activities. Specifically, these compounds exhibited cytotoxicity against several blood cancer cell lines with IC50 values ranging from 1.2 to 22.5 µM. mdpi.com Other labdane diterpenes have been found to be active against murine leukemia P-388 and KB cell lines. thieme-connect.com

Table 1: In Vitro Cytotoxic Activity of Selected Labdane Diterpenoids

| Compound | Cell Line | Activity | IC50 Value | Reference |

|---|---|---|---|---|

| Andrographolide | SGC7901 | Cytotoxic | 38 µM | nih.gov |

| Andrographolide | AGS | Cytotoxic | 44 µM | nih.gov |

| 7α-acetoxyroyleanone | (Not Specified) | Cytotoxic | 4.7 µM | nih.gov |

| Sclareol | HeLa | Proliferation Inhibition | Concentration-dependent | nih.gov |

| Chlorolabdan B | Various blood cancer cell lines | Cytotoxic | 1.2 - 22.5 µM | mdpi.com |

Note: This table is interactive and can be sorted by column.

Structure-activity relationship (SAR) studies are pivotal in understanding how the chemical structure of labdane diterpenoids influences their biological activity, guiding the synthesis of more potent and selective derivatives. nih.gov For antibacterial activity, the presence of a carboxylic acid at the C-15 position has been identified as essential. nih.gov Furthermore, modifications to the labdane skeleton, such as the length of an acylated chain at the C-7 position, can significantly enhance antibacterial efficacy up to an optimal length. nih.gov

In the context of cytotoxic activity, the stereochemistry at certain positions can play a critical role. For example, the stereochemistry at the C-13 position in bis-spirolabdane diterpenoids has been shown to affect their cytotoxic potential. mdpi.com The presence of specific functional groups, such as a β-hydroxyalkyl-γ-hydroxybutenolide subunit, has been found to contribute significantly to the antibacterial activity of certain labdane diterpenoids. nih.govacs.org The furan ring present in some labdane diterpenoids is also believed to confer significant biological activity due to its ability to form hydrogen bonds and hydrophobic interactions with cellular components. nih.gov

Exploration of Potential Biological Targets

Identifying the specific molecular targets of labdane diterpenoids is a key area of research to elucidate their mechanisms of action.

Aromatase, a key enzyme in estrogen biosynthesis, is a significant target in the treatment of estrogen-dependent diseases like breast cancer. nih.govmdpi.com While specific studies on the aromatase inhibitory activity of 13-Hydroxylabda-8(17),14-dien-18-oic acid are not widely documented, other natural products, including flavonoids and other terpenes, have been investigated as aromatase inhibitors. nih.gov For instance, certain flavanones have demonstrated potent aromatase inhibitory effects, with their potency being dependent on the substitution pattern of the B ring. nih.gov Some non-steroidal compounds have been identified as highly specific aromatase inhibitors with IC50 values in the nanomolar range. targetmol.com Given the structural similarities, it is plausible that labdane diterpenoids could also interact with and inhibit enzymes like aromatase, a hypothesis that warrants further investigation.

Receptor binding assays are crucial for identifying and characterizing the interaction of compounds with specific cellular receptors. merckmillipore.comcreative-bioarray.com These assays, often utilizing radiolabeled ligands, measure the affinity of a compound for a receptor and can determine whether the compound acts as an agonist or antagonist. labome.comnih.gov While specific receptor binding data for this compound is limited, other diterpenes have been studied for their receptor interactions. For example, the labdane diterpene forskolin is well-known for its ability to directly activate adenylyl cyclase, a membrane-bound enzyme, which is a key component of G protein-coupled receptor (GPCR) signaling pathways. nih.gov The relaxant effect of another labdane, 8(17),12E,14-labdatrien-18-oic acid, on airway smooth muscle is also believed to involve the AC-cAMP-PKA pathway. nih.gov These findings suggest that labdane diterpenoids can modulate important receptor-mediated signaling pathways.

In Vitro Antimicrobial Research on Labdane Compounds

Labdane-type diterpenoids have demonstrated a broad spectrum of antimicrobial activities against various pathogens. researchgate.net These compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria. thieme-connect.comnih.gov

Bioassay-guided purification of plant extracts has led to the isolation of numerous labdane diterpenoids with significant antibacterial properties. nih.govacs.org For example, vitexolide A, isolated from Vitex vestita, exhibited potent activity against a panel of 46 Gram-positive strains, with minimal inhibitory concentration (MIC) values ranging from 6 to 96 μM. nih.govacs.org Another study found that certain labdane diterpenes were more active than the antibiotic ampicillin against Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa. thieme-connect.com

The antimicrobial activity is often linked to specific structural features. For instance, the configuration at the C-13 carbon atom and the ratio of different isomers can determine the antimicrobial efficacy. researchgate.net Some labdane derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Table 2: In Vitro Antimicrobial Activity of Selected Labdane Diterpenoids

| Compound/Derivative | Target Microorganism | Activity | MIC/MBC Value | Reference |

|---|---|---|---|---|

| Chlorolabdan B | Bacillus subtilis | Antimicrobial | 4-8 µg/mL (MIC) | mdpi.com |

| Chlorolabdan B | Micrococcus luteus | Antimicrobial | 4-8 µg/mL (MIC) | mdpi.com |

| Chlorolabdan B | Staphylococcus aureus | Antimicrobial | 4-8 µg/mL (MIC) | mdpi.com |

| Vitexolide A | Gram-positive strains | Antibacterial | 6-96 µM (MIC) | nih.govacs.org |

| 13-episclareol | K. pneumoniae, S. aureus, P. aeruginosa | Antibacterial | More active than ampicillin | thieme-connect.com |

| 8-hydroxyserrulat-14-en-19-oic acid | S. pyogenes, S. pneumoniae | Antibacterial | 6.25, 1.6 µg/ml (MIC) | nih.gov |

| 8-hydroxyserrulat-14-en-19-oic acid | S. pyogenes, S. pneumoniae | Bactericidal | 12.5, 3.12 µg/ml (MBC) | nih.gov |

Note: This table is interactive and can be sorted by column.

Antibacterial Activities

Extensive searches of scientific databases and literature have revealed no specific studies investigating the in vitro or preclinical antibacterial activities of this compound. While the broader class of labdane diterpenes has been a subject of interest for antimicrobial research, specific data on the antibacterial spectrum, minimum inhibitory concentrations (MIC), or mechanisms of action for this particular compound are not available in the current body of scientific literature.

Antimycobacterial Activities

Similarly, a thorough review of published research indicates a lack of studies focused on the antimycobacterial properties of this compound. There are no available data from in vitro or preclinical models that assess its efficacy against Mycobacterium species or elucidate its potential as an antimycobacterial agent.

Neuroprotective Research in Preclinical Models

There is a notable absence of preclinical research investigating the neuroprotective potential of this compound. Studies on its effects on neuronal viability, oxidative stress, or other mechanisms relevant to neuroprotection have not been published.

Cytotoxic Activities in Cancer Cell Lines (excluding human trials)

A comprehensive search of the scientific literature did not yield any studies that have evaluated the cytotoxic activities of this compound against various cancer cell lines. Consequently, there is no data available on its potential as an anticancer agent from in vitro or preclinical investigations.

Assays for Cell Viability and Proliferation

While specific data on the isolated this compound is still forthcoming in peer-reviewed literature, studies on plant extracts containing this compound provide preliminary insights. For instance, extracts of Curcuma amada, where this compound is a known component, have demonstrated cytotoxic and antiproliferative effects against various cancer cell lines.

Table 1: Illustrative Data on the Antiproliferative Activity of a Plant Extract Containing this compound

| Cell Line | Cancer Type | IC50 (µg/mL) of Crude Extract |

| PC-3 | Prostate Cancer | Data Not Available |

| HeLa | Cervical Cancer | Data Not Available |

| MCF-7 | Breast Cancer | Data Not Available |

Note: This table is illustrative. Specific IC50 values for the isolated compound are not yet available in the cited literature. The activity of the crude extract is influenced by a mixture of compounds.

Mechanisms of Action (e.g., Apoptosis Induction)

The primary mechanism by which many natural compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Research into extracts of Curcuma amada suggests that their biological activity is associated with the apoptotic pathway. It is hypothesized that this compound may play a role in this process.

Key molecular events associated with apoptosis that are being investigated in relation to labdane diterpenes include:

Cell Cycle Arrest: The ability to halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.

Modulation of Apoptotic Proteins: The upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).

Activation of Caspases: Triggering the caspase cascade, a family of proteases that execute the apoptotic process.

While the precise molecular targets of this compound are yet to be fully elucidated, the existing body of research on related labdane diterpenes points towards a potential interference with key signaling pathways that regulate cell survival and death.

Table 2: Potential Mechanistic Actions of this compound based on Studies of Related Compounds

| Mechanistic Aspect | Observed Effect in Related Labdane Diterpenes |

| Cell Cycle | Induction of arrest at various phases (e.g., G1, G2/M) |

| Apoptosis | Upregulation of Bax, downregulation of Bcl-2, caspase activation |

| Signaling Pathways | Modulation of pathways such as PI3K/Akt |

Note: This table is based on the activities of structurally similar compounds and represents potential areas of investigation for this compound.

Future Research Directions and Translational Perspectives

Advanced Biosynthetic Engineering for Enhanced Production

The industrial application of many terpenes, including labdane (B1241275) diterpenoids, is often hampered by low yields from natural sources or complex, inefficient chemical syntheses. nih.gov Metabolic engineering in microbial hosts offers a promising and sustainable alternative. Future research will likely focus on developing and optimizing microbial chassis for the high-yield production of 13-Hydroxylabda-8(17),14-dien-18-oic acid and its precursors.

Key research avenues include:

Modular Platform Development: Creating standardized, exchangeable genetic parts in hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli can create a versatile platform for producing a wide array of labdane structures. nih.govnih.gov By combining different diterpene synthases and modifying enzymes, such as cytochrome P450s, researchers can generate not only the target compound but also a diverse library of related molecules. nih.gov

Pathway Optimization in Microbial Hosts: Enhancing the precursor supply is critical for high yields. Research will continue to compare and refine isoprenoid precursor pathways, such as the heterologous mevalonate (B85504) (MEV) pathway and the native methylerythritol phosphate (B84403) (MEP) pathway, in hosts like E. coli. nih.gov Studies have shown that incorporating a full MEV pathway can increase diterpene production by over 1,000-fold, reaching levels sufficient for detailed structural analysis. nih.gov

Photosynthetic Production Systems: The use of photosynthetic organisms like the microalga Chlamydomonas reinhardtii as cellular factories is an emerging frontier. nih.gov Engineering the chloroplast of such organisms to express key enzymes, like the labdane diterpene cyclase from Cistus creticus, has successfully yielded various labdane compounds, including sclareol (B1681606). nih.gov This approach offers a potentially carbon-neutral production method.

Enzyme Engineering: The cytochrome P450 enzyme family is crucial for the final hydroxylation steps that create functionalized diterpenes like this compound. nih.gov Future work will involve P450 protein engineering and directed evolution to create highly efficient and specific catalysts for desired hydroxylation reactions, overcoming the limitations of promiscuous enzymes. nih.govacs.org

| Host Organism | Engineering Strategy | Potential Outcome |

| Saccharomyces cerevisiae | Modular pathway assembly; P450 engineering | Production of diverse hydroxylated diterpenes. nih.gov |

| Escherichia coli | MEP pathway enhancement; MEV pathway incorporation | High-titer production (>100 mg/L) of diterpene scaffolds. nih.gov |

| Chlamydomonas reinhardtii | Chloroplast genome engineering | Sustainable, photosynthetic production of labdane diterpenes. nih.gov |

Chemoenzymatic Synthesis of Complex Labdane Structures

While biosynthetic engineering focuses on production within living cells, chemoenzymatic synthesis offers a hybrid approach that combines the selectivity of enzymes with the power of traditional organic chemistry. This strategy is ideal for creating complex, highly oxidized, or otherwise modified labdane structures that are difficult to produce through purely biological or chemical means.

Future directions in this area include:

Regio- and Stereoselective Functionalization: A significant challenge in chemical synthesis is controlling reactions at specific, unactivated C-H bonds. nih.govproquest.com Filamentous fungi and their isolated enzymes can act as powerful biocatalysts, performing regio- and stereoselective hydroxylations on the labdane skeleton under mild conditions. nih.govproquest.com This allows for the precise installation of hydroxyl groups at various positions, such as C-6, C-7, and C-13. nih.gov

Hybrid Synthesis Strategies: Researchers are integrating enzymatic reactions into multi-step chemical syntheses. acs.org A recent strategy employed a combination of enzyme library screening, directed evolution of P450 enzymes, and sequential chemical oxidations to systematically introduce oxygen atoms around the A/B ring system of the labdane core, without the need for protective groups. acs.org

Whole-Cell Biocatalysis: Using whole microbial cells (e.g., filamentous fungi) is often more cost-effective than using purified enzymes for large-scale processes, as it circumvents the need for expensive cofactor regeneration. nih.govproquest.com Future work will identify and optimize more robust microbial strains for scalable biotransformations of labdane precursors.

Skeletal Diversification: Enzymes can be used to trigger skeletal rearrangements. For example, a cyclopiane cation, generated either chemically or enzymatically, can undergo selective 1,2-alkyl migrations to create novel diterpenoid skeletons derived from the original labdane framework. researchgate.net

Integration of Computational Chemistry and Machine Learning for SAR Predictions

As the library of synthesized and isolated labdane diterpenoids grows, predicting their biological activities becomes increasingly important. Computational chemistry and machine learning are poised to accelerate the discovery of new applications by predicting structure-activity relationships (SAR).

Key future research areas are:

Structural Elucidation and Confirmation: Computational methods like Density Functional Theory (DFT) can be used to calculate NMR chemical shifts (δH and δC) and infrared data for proposed structures. iaea.org Comparing this theoretical data with experimental results provides a powerful tool for confirming the correct structure and stereochemistry of new labdane isolates. iaea.org

Molecular Docking and Dynamics: To understand how labdane compounds interact with biological targets, molecular docking and dynamics simulations are invaluable. These techniques can predict the binding poses and affinities of molecules like labdane derivatives to protein targets, providing insight into their mechanism of action. nih.gov This has been used to study the interaction of labdanes with ion channels. nih.gov

Predictive SAR and QSAR Models: Machine learning algorithms can be trained on existing data sets of labdane compounds and their measured activities (e.g., antifungal, insecticidal) to build Quantitative Structure-Activity Relationship (QSAR) models. These models could then predict the activity of novel or hypothetical labdane structures, guiding synthetic efforts toward compounds with enhanced potency for specific applications. nih.gov

Development of Novel Analytical Techniques for Labdane Metabolomics

The vast structural diversity of labdane diterpenoids in nature presents a significant analytical challenge. Often, these compounds are present in complex mixtures, and many remain undiscovered. The development of advanced analytical techniques is crucial for comprehensive labdane metabolomics.

Future research will likely focus on:

LC-MS/MS-Based Molecular Networking: This technique is a powerful tool for dereplication and targeted isolation of natural products. acs.org By clustering compounds based on their MS/MS fragmentation patterns, molecular networking can rapidly identify known labdanes within a complex extract and, more importantly, highlight clusters of potentially new, uncharacterized analogues. acs.org This approach has already led to the discovery of new labdane diterpenoids. acs.org

Improved Chromatographic Separation: A major bottleneck in labdane analysis is the lack of sufficient chromatographic data and reference standards, which limits their use as chemotaxonomic markers. researchgate.netcapes.gov.br Future efforts will aim to develop more sophisticated separation methods (e.g., multi-dimensional LC, supercritical fluid chromatography) to better resolve these often-isomeric compounds.

Integrated Spectroscopic Methods: Combining mass spectrometry with advanced NMR techniques (e.g., cryoprobe NMR, 2D and 3D experiments) and computational chemistry will be essential for the unambiguous structural elucidation of novel labdane scaffolds discovered through metabolomics studies. researchgate.net

Investigation of Ecological Roles and Chemical Ecology of Labdane Diterpenoids

Labdane-related diterpenoids are not just metabolic curiosities; they are key mediators of ecological interactions. researchgate.net While compounds like this compound are produced in small quantities, they are part of a chemical arsenal (B13267) that plants and other organisms use to survive.

Future research in this domain will explore:

Plant Defense Mechanisms: Labdanes are well-known phytoalexins—compounds produced by plants in response to pathogen attack. nih.govresearchgate.net Research will continue to unravel their specific roles in defending against a broad spectrum of pathogens, including fungi and bacteria. researchgate.netnih.gov

Allelopathy: Some labdane diterpenoids function as allelochemicals, which are released by a plant to inhibit the growth of competing plant species. cjnmcpu.comnih.gov The momilactones in rice are a classic example. nih.govcjnmcpu.com Investigating the allelopathic potential of other labdanes could lead to new strategies for weed management.

Insect-Plant and Fungus-Plant Interactions: Many labdanes exhibit insecticidal or anti-feedant properties, protecting plants from herbivores. acs.orgacs.org Furthermore, the discovery of labdane biosynthesis pathways in plant-associated fungi suggests these compounds may play a role in the symbiotic or pathogenic relationships between fungi and their plant hosts. acs.org

Abiotic Stress Response: Evidence suggests that labdane-related diterpenoids are also involved in the response to abiotic stresses like drought. nih.gov They may act as regulatory signals that trigger physiological responses, such as stomatal closure in rice. nih.gov

Exploration of New Pharmacological Applications of Labdane Scaffolds (excluding human health applications)

The diverse biological activities of labdane diterpenoids make them attractive candidates for development in agriculture and veterinary medicine. The scaffold of this compound is representative of a class with significant, largely untapped potential in these areas.

Future applications to be explored include:

Novel Agrochemicals: There is strong evidence for the potent antifungal, insecticidal, and nematicidal activities of labdane diterpenes. tandfonline.com Compounds have shown significant activity against major agricultural pests like the European corn borer (Ostrinia nubilalis), plant pathogenic fungi such as Rhyzoctonia solani and Fusarium moniliforme, and root-knot nematodes. researchgate.netacs.orgacs.orgredalyc.org These natural products could serve as leads for developing new, potentially more environmentally benign pesticides. nih.govtandfonline.com

Antimicrobial Agents in Veterinary Science: The antibacterial properties of labdane derivatives against various Gram-positive bacteria, including pathogenic Staphylococcus and Bacillus species, suggest potential applications in treating animal infections. d-nb.infomdpi.comnih.gov

Growth Regulators: Given their structural relationship to phytohormones like gibberellins, certain labdanes could be explored for their potential to modulate plant growth and development, offering new tools for crop management. researchgate.netrsc.org

| Application Area | Target Pest/Pathogen/Process | Example Labdane Activity |

| Agriculture (Insecticide) | European corn borer (Ostrinia nubilalis) | Significant inhibition of larval growth. acs.orgacs.org |

| Agriculture (Nematicide) | Root-knot nematode (Meloidogyne incognita) | Potent nematicidal activity and inhibition of egg hatchability. tandfonline.com |

| Agriculture (Fungicide) | Fusarium moniliforme, Rhyzoctonia solani | Antifungal activity against key agricultural pathogens. researchgate.netredalyc.org |

| Veterinary Medicine | Gram-positive bacteria (e.g., S. aureus) | Antibacterial activity. d-nb.infomdpi.com |

Conclusion

Summary of Key Research Advances on 13-Hydroxylabda-8(17),14-dien-18-oic Acid

The scientific community has made progress in identifying this compound from various plant sources, primarily within the Asteraceae and Cupressaceae families. Its biosynthesis is understood to follow the general pathway of labdane (B1241275) diterpenoids, originating from geranylgeranyl pyrophosphate and involving key enzymatic steps catalyzed by diterpene synthases and cytochrome P450 monooxygenases. While a dedicated total synthesis has not been a major focus, established semi-synthetic routes from readily available precursors like sclareol (B1681606) provide a feasible approach for its chemical preparation. Preliminary indications from structurally related compounds suggest potential antimicrobial activity, though specific biological studies on this molecule are limited.

Remaining Challenges and Opportunities in Labdane Diterpenoid Research

The vast structural diversity of labdane diterpenoids presents both significant challenges and exciting opportunities for future research. A primary challenge lies in the complete elucidation of the specific biosynthetic pathways for individual compounds like this compound, including the identification and characterization of all the enzymes involved. This knowledge would be instrumental for developing microbial production platforms for this and other valuable diterpenoids.

A major opportunity resides in the comprehensive biological screening of the vast library of naturally occurring and synthetically modified labdane diterpenoids. Many of these compounds have yet to be evaluated for their full therapeutic potential. Further research into the structure-activity relationships of compounds like this compound could lead to the design and synthesis of novel derivatives with enhanced potency and selectivity for various therapeutic targets, including new antimicrobial, anti-inflammatory, and anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。